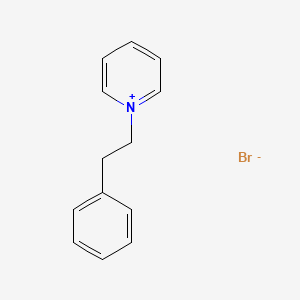

1-(2-Phenylethyl)pyridin-1-ium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-phenylethyl)pyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGUKMIWGIQSJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564847 | |

| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-18-1 | |

| Record name | NSC29109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Phenylethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Transformations Involving 1 2 Phenylethyl Pyridin 1 Ium Bromide Analogues

Reactivity of Pyridinium (B92312) Ylides Derived from N-Phenacylpyridinium Bromides

N-phenacylpyridinium bromides are valuable precursors for the in-situ generation of pyridinium ylides. researchgate.net The presence of the phenacyl group, with its electron-withdrawing carbonyl moiety, facilitates the deprotonation of the α-carbon to form a stabilized pyridinium ylide. researchgate.net These ylides are versatile intermediates in a variety of chemical transformations.

Pyridinium ylides are well-established as 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles. mathnet.runih.gov This reactivity provides a powerful method for the construction of five-membered heterocyclic rings, particularly indolizine (B1195054) derivatives. nih.govsemanticscholar.org The reaction involves the concerted or stepwise addition of the pyridinium ylide to a π-system, such as an alkyne or an alkene. acs.org

The cycloaddition of pyridinium ylides with alkynes is a common method for synthesizing indolizines. nih.gov The dihydroindolizines that are initially formed often undergo spontaneous aromatization through air oxidation to yield the stable indolizine product. nih.gov The efficiency of these cycloaddition reactions is influenced by the electronic properties of both the pyridinium ylide and the dipolarophile. Electron-withdrawing groups on either reactant generally enhance the reaction rate. mathnet.runih.gov For instance, the reaction of pyridinium ylides with electron-deficient alkenes proceeds efficiently. rsc.org

The scope of dipolarophiles is broad and includes not only simple alkenes and alkynes but also more complex systems like isatin-3-imines, leading to the formation of spirocyclic imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net The regioselectivity and diastereoselectivity of these reactions can be high, providing access to complex molecular architectures with defined stereochemistry. rsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

| Pyridinium Ylide Precursor | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate | Indolizine | mathnet.ru |

| N-phenacylpyridinium bromide | N-phenylmaleimide | Indolizine cycloadduct | mathnet.ru |

| 4-cyanopyridinium salt | Ethyl propiolate | Indolizine | nih.gov |

| N-phenacylpyridinium bromide | 3-alkenyl oxindole | Spirocyclic oxindole | rsc.org |

| 2-bromoacetophenone derived pyridinium ylide | Isatin-3-imine | Spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-one | researchgate.net |

Pyridinium ylides can act as nucleophiles in Michael addition reactions with electron-deficient alkenes. rsc.orgresearchgate.net This conjugate addition leads to the formation of a zwitterionic intermediate which can then undergo further transformations. rsc.org A notable application of this reactivity is in cascade reactions, such as a Michael addition followed by an elimination, to generate highly functionalized products. rsc.orgresearchgate.net

The Michael-initiated ring closure (MIRC) is a key strategy for the synthesis of cyclopropane (B1198618) rings. acs.org In this process, the pyridinium ylide adds to an electron-deficient alkene, and the resulting intermediate undergoes an intramolecular nucleophilic attack to form the three-membered ring with the expulsion of pyridine (B92270). This method is particularly useful for preparing highly substituted and functionalized cyclopropanes. acs.orgresearchgate.net The reaction often proceeds with high diastereoselectivity. acs.org

Computational studies have been employed to investigate the mechanism of these cyclopropanation reactions, indicating that the reaction can proceed through a stepwise pathway involving the initial Michael addition. researchgate.net The versatility of this approach is demonstrated by the successful use of various α,β-unsaturated compounds as Michael acceptors. nih.gov

Table 2: Michael Addition and Cyclopropanation Reactions of Pyridinium Ylides

| Pyridinium Ylide Precursor | Michael Acceptor | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-phenacylpyridinium bromide | Annulated 4-oxothiazolidin-5-ylidenes | Michael addition/elimination | Functionalized thiazolidine (B150603) derivative | rsc.orgresearchgate.net |

| N-phenacylpyridinium bromide | Arylidenemalononitrile | Michael-initiated ring closure | Polysubstituted cyclopropane | acs.org |

| Pyridinium salt | Electron-deficient olefin | Enantioselective cyclopropanation | Chiral cyclopropane | researchgate.net |

| Pyridinium salt | Ethyl acrylate | Michael addition | Adduct |

The pyridinium ring itself is electron-deficient and can be susceptible to nucleophilic attack, a characteristic that is central to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

While direct SNAr reactions initiated by the ylidic carbon of a pyridinium ylide are less common, the pyridinium core of the ylide or its precursor salt can undergo such substitutions. For instance, pyridinium compounds with suitable leaving groups at the 2- or 4-position are good substrates for SNAr reactions. nih.gov The reactivity order of leaving groups in these reactions can differ from typical SNAr reactions on other aromatic systems. nih.govresearchgate.net

The mechanism of SNAr on pyridinium ions has been studied, and in some cases, the rate-determining step is not the initial nucleophilic addition but rather the subsequent deprotonation of the addition intermediate. nih.gov This highlights the nuanced mechanistic pathways available to these versatile compounds.

Reductive Pathways of Pyridinium Salts

Pyridinium salts can be reduced to form piperidines and other saturated N-heterocycles, which are important structural motifs in many natural products and pharmaceuticals. acs.orgresearchgate.net Catalytic transfer hydrogenation is a key method for achieving this transformation.

Rhodium catalysts are highly effective for the transfer hydrogenation of pyridinium salts. researchgate.netdicp.ac.cnliverpool.ac.uk This method often utilizes formic acid as the hydrogen source and can proceed under relatively mild conditions. acs.orgdicp.ac.cn A significant application of this methodology is in the synthesis of chiral piperidines from simple pyridinium salts through a reductive transamination process. researchgate.netdicp.ac.cnliverpool.ac.uk

In this process, a chiral primary amine is introduced under the reducing conditions. researchgate.netdicp.ac.cn The rhodium-catalyzed transfer hydrogenation leads to the reduction of the pyridinium ring and a subsequent transamination, where the nitrogen atom from the chiral amine replaces the original nitrogen of the pyridine ring, inducing chirality in the final piperidine (B6355638) product. researchgate.netdicp.ac.cn This method demonstrates excellent diastereo- and enantio-selectivities and has a broad functional group tolerance. dicp.ac.cnliverpool.ac.uk

The mechanism of the rhodium-catalyzed transfer hydrogenation of pyridinium salts involves the initial formation of a dihydropyridine (B1217469) intermediate. acs.orgnih.gov This intermediate is generated by the reduction of the pyridinium ion with formic acid. acs.orgacs.org The dihydropyridine is a key branching point in the reaction pathway.

In the presence of water, the dihydropyridine intermediate can be intercepted and hydrolyzed, leading to a ring-opened dicarbonyl intermediate. acs.orgnih.gov This dicarbonyl species can then undergo reductive amination with an exogenous amine to form the final piperidine product. acs.orgnih.govacs.org The formation of dihydropyridine intermediates is a common feature in the reduction of pyridinium salts and is crucial for understanding the subsequent transformations that lead to the diverse array of saturated nitrogen heterocycles. nih.gov

Oxidative Cleavage Reactions

Pyridinium salts, particularly those with a phenacyl or related substituent, are susceptible to oxidative cleavage of the C-C bond adjacent to the carbonyl group. This reactivity has been harnessed to develop metal-free methods for the synthesis of valuable organic molecules like amides and esters.

A significant advancement in the chemistry of pyridinium salt analogues, such as those derived from phenacyl bromides, is the development of metal-free oxidative C-C bond cleavage protocols. nih.gov This approach provides an efficient and environmentally friendly alternative to traditional metal-catalyzed methods for forming amides and esters. nih.govvulcanchem.com The reaction typically involves treating the pyridinium salt with a base, such as potassium carbonate, which facilitates the cleavage of the C-C bond between the carbonyl carbon and the methylene (B1212753) carbon attached to the pyridinium nitrogen. nih.gov

The process is initiated by the base, leading to the oxidative cleavage of the bond and the subsequent formation of a new C-N bond with an amine or a C-O bond with an alcohol. nih.govvulcanchem.com This methodology is characterized by its operational simplicity, high tolerance for various functional groups, and a broad substrate scope. nih.govvulcanchem.com The electron-deficient nature of the pyridinium ring, due to the positively charged nitrogen atom, plays a crucial role in activating the adjacent C-C bond towards cleavage. vulcanchem.com

Table 1: Key Features of Metal-Free C-C Bond Cleavage

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Metal-free | nih.gov |

| Reagents | Pyridinium salts of phenacyl bromides, Base (e.g., K₂CO₃) | nih.gov |

| Bonds Cleaved | C-C bond adjacent to the carbonyl group | nih.govvulcanchem.com |

| Bonds Formed | C-N (Amides) or C-O (Esters) | nih.govvulcanchem.com |

| Advantages | High functional group tolerance, Broad substrate scope, Operational simplicity | nih.govvulcanchem.com |

Following the initial C-C bond cleavage, the primary pathway observed is the direct coupling of the resulting benzoyl moiety with nucleophiles such as amines or alcohols to form the corresponding amides or esters. nih.gov The available literature on this specific metal-free protocol does not extensively detail complex rearrangement pathways of the carbon skeleton post-cleavage. Instead, the transformation is characterized as a direct substitution where the pyridinium group is effectively replaced by the incoming nucleophile. nih.govvulcanchem.com

In broader contexts of pyridinium salt chemistry, particularly under photochemical conditions, rearrangements of the pyridinium ring itself can occur, leading to structurally complex products like aminocyclopentenes or bicyclic aziridines. researchgate.net However, for the oxidative cleavage of phenacyl pyridinium salts, the reaction proceeds as a straightforward N- and O-benzoylation, indicating that the cleaved fragments react directly without significant intramolecular rearrangement. nih.gov The stability of the generated intermediates under these specific metal-free conditions favors direct bond formation over more complex rearrangement cascades. nih.gov

Photo-induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a powerful mechanism that underpins a variety of transformations involving pyridinium salts. wikipedia.org By absorbing light energy, these compounds can engage in single-electron transfer events, creating highly reactive radical intermediates that drive subsequent chemical reactions. nih.gov

In photocatalytic systems, pyridinium salts and their analogues play a central role by participating in PET processes. nih.gov For example, engineered biaryl N-carbamoyl pyridinium salts, which possess an internal donor-acceptor relationship, can be activated by visible light. nih.govnih.govresearchgate.net This activation initiates a PET event, leading to a radical fragmentation and recombination process that can be used for selective bioconjugation, such as the modification of tryptophan residues in peptides and proteins. nih.govnih.govresearchgate.net

The efficiency of these transformations is often linked to the excited-state lifetimes of the pyridinium salt probes. nih.govresearchgate.net Mechanistic studies suggest that in some cases, a consecutive photo-induced electron transfer (ConPET) can occur, generating photocatalysts with enhanced reducing capabilities, which allows for the transformation of otherwise unreactive substrates under mild, transition-metal-free conditions. researchgate.net The versatility of PET in pyridinium salt chemistry allows for a range of reactions, including C-H functionalization and the cleavage of C-N or N-N bonds to generate alkyl or nitrogen-centered radicals, respectively. nih.govrsc.org

A key strategy for harnessing visible light in pyridinium salt chemistry is through the formation of electron donor-acceptor (EDA) or charge-transfer complexes (CTCs). acs.orgkaist.ac.kr These complexes form between an electron-rich donor molecule and an electron-poor acceptor, such as a pyridinium salt. acs.orgresearchgate.net The formation of an EDA complex often results in a bathochromic shift, moving the light absorption profile into the visible range. nih.govnih.gov

Upon irradiation with visible light, the EDA complex can undergo intermolecular charge transfer, which induces a single-electron transfer event without the need for an external photocatalyst. acs.orgkaist.ac.kr This light-activated complexation has been exploited for the functionalization of pyridines with various radicals generated from precursors like 1,4-dihydropyridines. acs.orgkaist.ac.kr The ability to use low-energy visible light to drive these reactions makes this approach highly valuable for modern organic synthesis. nih.gov

Table 2: Characteristics of Photo-induced Processes in Pyridinium Salt Chemistry

| Process | Mechanism | Key Features | Application Example | Source(s) |

|---|---|---|---|---|

| Photocatalytic Transformation | Photo-induced Electron Transfer (PET) | Generation of radical intermediates; can be driven by visible light. | Selective modification of tryptophan in proteins. | nih.govnih.govresearchgate.net |

| Charge-Transfer Complexation | Formation of Electron Donor-Acceptor (EDA) Complex | Shifts absorption to visible light region; enables photocatalyst-free single-electron transfer. | C4-functionalization of pyridines. | acs.orgkaist.ac.kr |

Radical Chain Mechanisms in Pyridinium Salt Chemistry

Pyridinium salts, particularly N-functionalized derivatives, are exceptionally reactive towards radicals and can participate in efficient radical chain reactions. nih.govresearchgate.netrsc.org This reactivity has been leveraged to develop powerful methods for the alkylation and functionalization of the pyridine ring under neutral conditions. chemrxiv.org

The proposed radical chain mechanism typically involves several key steps. The reaction is initiated by a small number of radicals, which can be generated from trace oxygen or an added initiator. nih.gov In the propagation phase, an alkyl radical adds to the electron-deficient N-alkoxypyridinium salt, forming a radical cation intermediate. nih.govchemrxiv.org This intermediate then undergoes rearomatization through the loss of a proton, followed by the elimination of a methoxyl radical (in the case of N-methoxypyridinium salts), which continues the chain reaction. nih.govchemrxiv.org

The rate constant for the addition of a primary alkyl radical to an N-methoxypyridinium salt has been shown to be very high (>10⁷ M⁻¹ s⁻¹), demonstrating the remarkable reactivity of these compounds as radical traps. nih.govresearchgate.net This high reactivity allows for the efficient monoalkylation of pyridines using radical precursors like organoboranes, alkyl iodides, or xanthates, without the need for an external oxidant. researchgate.netrsc.orgchemrxiv.org Due to their ability to act as convenient precursors for carbon, nitrogen, and oxygen-centered radicals via single-electron transfer, N-functionalized pyridinium salts are often referred to as valuable "radical reservoirs" in organic synthesis. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Material Science Research

Catalytic Roles of Pyridinium (B92312) Salt Derivatives

Beyond their use as stoichiometric reagents or simple catalysts, pyridinium salt derivatives play crucial roles in more complex catalytic systems, including organocatalysis, photoredox catalysis, and transition metal-catalyzed reactions.

Organocatalysis in Stereoselective Transformations

Pyridinium salts have emerged as valuable substrates in the field of asymmetric organocatalysis, enabling the synthesis of chiral molecules with high stereoselectivity. One notable application is the iridium-catalyzed asymmetric hydrogenation of pyridinium salts to afford chiral piperidines. By activating simple pyridines as their corresponding pyridinium salts, the coordination of the substrate to the metal catalyst is enhanced, and the reactivity is increased. This strategy has been successfully employed to synthesize a variety of chiral piperidines with excellent enantioselectivities.

Another significant advancement in this area is the use of N-heterocyclic carbene (NHC) catalysis for the enantioselective functionalization of pyridinium salts. Chiral NHCs can catalyze the addition of nucleophiles to pyridinium salts, leading to the formation of enantioenriched dihydropyridines. These reactions often exhibit high regioselectivity, favoring addition at the C4-position of the pyridinium ring.

| Catalytic System | Substrate | Transformation | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| [{Ir(cod)Cl}2]/(R)-SynPhos | 2-Substituted Pyridinium Salt | Asymmetric Hydrogenation | Chiral Piperidine (B6355638) | High ee | |

| Chiral N-Heterocyclic Carbene | Alkyl Pyridinium Salt | Nucleophilic Dearomatization | 1,4-Dihydropyridine | High ee | |

| Ir/(S,S)-f-Binaphane | Pyrimidinium Salt | Asymmetric Hydrogenation | Hexahydropyrimidine | High ee |

Photoredox Catalysis

Pyridinium salts are excellent precursors for the generation of radicals under photoredox conditions. Upon single-electron reduction by an excited-state photocatalyst, N-functionalized pyridinium salts can undergo fragmentation to produce a variety of carbon-, nitrogen-, and oxygen-centered radicals. This strategy has been widely applied in a range of organic transformations.

A powerful application of this concept is the dual photoredox and nickel catalysis for cross-coupling reactions. In this system, the photocatalyst generates an alkyl radical from a pyridinium salt, which is then intercepted by a nickel catalyst to participate in a cross-coupling reaction with an aryl halide. This dual catalytic approach allows for the formation of C(sp³)–C(sp²) bonds under mild conditions with a broad substrate scope and excellent functional group tolerance.

The versatility of photoredox catalysis with pyridinium salts is further demonstrated in the synthesis of functionalized γ-lactams through a [3+2] annulation reaction. In this process, a radical generated from an N-amino functionalized Katritzky salt reacts with an alkene to initiate a cyclization cascade, yielding the lactam product with good to excellent diastereoselectivity.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has been employed in a variety of cyclization reactions involving pyridine (B92270) and pyridinium derivatives. While direct cyclization of simple pyridinium salts is less common, palladium-catalyzed annulation and cyclization reactions of pyridinium ylides and other activated pyridine species are well-established.

For instance, palladium-catalyzed direct C-H arylation of N-iminopyridinium ylides provides a route to functionalized piperidines. This method allows for the chemoselective functionalization of the pyridinium ring. Furthermore, palladium catalysis can be used for the intramolecular cyclization of appropriately substituted pyridinium derivatives to form spiroheterocycles.

Rhodium catalysis has also been utilized for the C-H activation and annulation of secondary allylamines with internal alkynes to form pyridinium salts. These examples highlight the potential for transition metal catalysis to construct complex cyclic structures from pyridinium-based starting materials.

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1-(2-Phenylethyl)pyridin-1-ium bromide, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their respective chemical environments. The phenylethyl group would exhibit signals for the aromatic protons of the phenyl ring and the aliphatic protons of the ethyl bridge. The pyridinium (B92312) ring would show distinct signals for its aromatic protons, which would be shifted downfield due to the deshielding effect of the positive charge on the nitrogen atom.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals would be expected for the carbons of the phenyl ring, the ethyl linker, and the pyridinium ring. The carbons of the pyridinium ring, particularly those adjacent to the quaternized nitrogen, would appear at a lower field (higher ppm) compared to a neutral pyridine (B92270) ring.

While these techniques are standard for characterization, specific, publicly available, peer-reviewed ¹H and ¹³C NMR spectral data for this compound could not be located in the searched academic literature. A predicted ¹H NMR spectrum would likely show the following features:

| Predicted Proton Signal | Chemical Shift Range (ppm) | Multiplicity | Integration | Assignment |

| Pyridinium-H (ortho) | 8.8 - 9.2 | Doublet | 2H | Protons adjacent to N⁺ |

| Pyridinium-H (para) | 8.4 - 8.6 | Triplet | 1H | Proton at the 4-position |

| Pyridinium-H (meta) | 8.0 - 8.2 | Triplet | 2H | Protons meta to N⁺ |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring |

| N-CH₂ | 4.8 - 5.0 | Triplet | 2H | Methylene (B1212753) group bonded to N⁺ |

| Ph-CH₂ | 3.2 - 3.4 | Triplet | 2H | Methylene group bonded to phenyl |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features.

Key expected vibrational modes would include C-H stretching from the aromatic rings (both pyridinium and phenyl) typically appearing above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the ethyl bridge would be observed just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The specific pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) could help confirm the substitution patterns on both rings.

| Expected IR Absorption Band | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Pyridinium and Phenyl C-H |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Ethyl (-CH₂-CH₂-) C-H |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Ring stretching vibrations |

| Aromatic C-H Bend | 690 - 900 | Strong | Out-of-plane bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be ideal.

The analysis would be expected to show a prominent peak for the cationic portion, [C₁₃H₁₄N]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 184.11 Da). The molecular ion of the intact salt is generally not observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the cation, which can be used to confirm its elemental composition. Fragmentation analysis (MS/MS) could be performed on the parent cation to further probe its structure, with expected fragmentation patterns including the loss of the phenyl group or cleavage of the ethyl chain.

However, detailed, published mass spectrometry data, including fragmentation analysis, for this compound is not available in the reviewed scientific literature.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

A comprehensive search of academic and crystallographic databases did not yield any published single-crystal structures for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and monitor any phase transitions that might occur under different conditions. Each crystalline form of the compound would produce a distinct diffractogram based on its unique unit cell parameters.

As with other techniques, specific, publicly available PXRD data for this compound could not be found in the surveyed literature.

Computational Chemistry Approaches

Computational chemistry provides profound insights into molecular properties at the atomic and electronic levels, complementing experimental data. For a molecule like this compound, which consists of a positively charged pyridinium ring, a phenethyl substituent, and a bromide counter-ion, these methods can predict its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state energy of the system, optimized molecular geometry, and various other electronic properties.

For this compound, DFT calculations would be instrumental in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles between the pyridinium and phenyl rings.

Mapping Electron Distribution: Visualizing the electron density surface and electrostatic potential to identify electron-rich and electron-deficient regions. The positive charge on the pyridinium ring is expected to make it susceptible to nucleophilic attack, a feature that DFT can quantify.

Calculating Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be used to confirm its structure when compared with experimental spectroscopic data.

Investigating Reaction Pathways: Modeling the transition states and energy barriers for potential reactions. This could elucidate mechanisms of nucleophilic substitution on the pyridinium ring or reactions involving the bromide anion.

While no specific DFT data exists for this compound, studies on similar pyridinium salts have successfully used DFT to understand their stability and reactivity. Such research typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The resulting data would be presented in tables summarizing key geometric and energetic parameters.

Table 1: Hypothetical DFT-Calculated Parameters for 1-(2-Phenylethyl)pyridin-1-ium Cation (Note: This table is illustrative and not based on actual published data for the specified compound.)

| Parameter | Description | Hypothetical Value |

| Total Energy | The ground state energy of the optimized structure. | [Value in Hartrees] |

| Dipole Moment | A measure of the molecule's overall polarity. | [Value in Debye] |

| N-C(ethyl) Bond Length | The distance between the pyridinium nitrogen and the adjacent ethyl carbon. | [Value in Å] |

| C-C-N Bond Angle | The angle formed by the ethyl chain and the pyridinium nitrogen. | [Value in degrees] |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial for predicting the reactivity and electronic properties of a molecule.

An FMO analysis of this compound would provide insights into:

Reactivity and Reaction Sites: The LUMO is typically located on the electron-deficient pyridinium ring, indicating the most probable site for nucleophilic attack. The HOMO would likely be distributed across the phenethyl group or the bromide anion, identifying the most readily donated electrons.

Electronic Transitions: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic excitability and can be correlated with its UV-Visible absorption spectrum. A smaller gap suggests the molecule is more easily excited.

Chemical Hardness and Softness: The HOMO-LUMO gap is also used to calculate global reactivity descriptors like chemical hardness, which indicates resistance to change in electron distribution.

Without specific research, one can only hypothesize the FMO characteristics. The LUMO would be centered on the positively charged pyridinium cation, while the HOMO could be associated with either the π-system of the phenyl ring or the p-orbitals of the bromide anion.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on actual published data for the specified compound.)

| Parameter | Description | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | [Value] |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | [Value] |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | [Value] |

Emerging Research Frontiers and Future Perspectives on 1 2 Phenylethyl Pyridin 1 Ium Bromide and Analogues

Development of Novel Synthetic Transformations

The pyridinium (B92312) core of 1-(2-phenylethyl)pyridin-1-ium bromide serves as a precursor to pyridinium ylides, which are highly reactive intermediates in organic synthesis. researchgate.net The exploration of novel synthetic transformations involving these ylides is a burgeoning area of research. These transformations often lead to the construction of complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Recent studies on analogous pyridinium salts have demonstrated their utility in various cycloaddition reactions. For instance, pyridinium ylides generated in situ can participate in [3+2] cycloadditions with electron-deficient alkenes and alkynes, providing access to indolizine (B1195054) derivatives. nih.govnih.gov Another novel transformation is the tandem Michael addition/elimination reaction of pyridinium ylides with electron-deficient alkenes, which offers a pathway to a diverse range of functionalized products. rsc.org

Future research is expected to focus on expanding the scope of these reactions to include this compound, potentially leading to the synthesis of novel compounds with unique photophysical or biological properties. The development of asymmetric versions of these reactions, using chiral catalysts or auxiliaries, is also a promising avenue for future exploration.

Table 1: Examples of Novel Synthetic Transformations Involving Pyridinium Ylide Analogues

| Reaction Type | Reactants | Product Class | Reference |

| [3+2] Cycloaddition | Pyridinium Ylide, Alkyne | Indolizine | nih.gov |

| Tandem Michael Addition/Elimination | Pyridinium Ylide, Electron-deficient Alkene | Functionalized Heterocycles | rsc.org |

| [4+1] Annulation | Cyclic Pyridinium Ylide, Azoalkene | Spirocyclic Compounds | N/A |

Exploration of Advanced Catalytic Cycles

The electron-deficient nature of the pyridinium ring in this compound suggests its potential as a catalyst or a component of a catalytic system. vulcanchem.com Research into advanced catalytic cycles involving pyridinium salts is an active area, with applications in both organocatalysis and transition-metal catalysis.

Pyridinium salts can act as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Furthermore, their ability to form hydrogen bonds and engage in cation-π interactions makes them attractive candidates for organocatalysis, where they can activate substrates towards nucleophilic attack.

In the realm of transition-metal catalysis, pyridinium salts are being explored as ligands or precursors to N-heterocyclic carbene (NHC) ligands. The electronic properties of the pyridinium ring can be tuned by modifying the substituents, thereby influencing the catalytic activity of the metal center. Future work in this area could involve the design of chiral pyridinium salts for asymmetric catalysis, opening up new routes to enantiomerically enriched molecules.

Investigation into Supramolecular Assemblies and Host-Guest Chemistry

The aromatic nature of both the pyridinium and phenyl rings in this compound, coupled with its ionic character, makes it a compelling candidate for the construction of supramolecular assemblies. These non-covalently linked architectures can exhibit emergent properties that are not present in the individual molecules.

The formation of host-guest complexes, where the pyridinium salt acts as either a host or a guest, is a key area of interest. For example, the hydrophobic cavity of cucurbiturils or cyclodextrins could encapsulate the phenylethyl group, leading to changes in the compound's solubility, stability, and reactivity. Conversely, the electron-deficient pyridinium ring could act as a host for electron-rich guest molecules through π-stacking interactions.

Future research will likely focus on the design and synthesis of more complex supramolecular structures, such as polymers and gels, based on this compound and its analogues. figshare.com The self-assembly of these molecules could be controlled by external stimuli, such as light or temperature, leading to the development of "smart" materials with tunable properties. mdpi.comnih.gov

Applications in Photochemistry and Photoresponsive Materials

The presence of two chromophores, the pyridinium and phenyl rings, in this compound suggests that it may possess interesting photophysical properties. The investigation of its photochemistry and its potential applications in photoresponsive materials is a promising research frontier.

Upon absorption of light, pyridinium salts can undergo a variety of photochemical reactions, including electron transfer and cycloaddition reactions. These processes can be harnessed to develop photoresponsive materials that change their properties, such as color or shape, upon irradiation. For example, incorporating this compound into a polymer matrix could lead to materials that can be patterned or degraded with light.

Future directions in this area include the detailed characterization of the excited-state properties of this compound and its analogues, as well as the design of novel photoresponsive systems based on these compounds. The development of materials that can be switched between two or more states using different wavelengths of light is a particularly exciting prospect.

Integration with Chemo-proteomic Profiling Methodologies

The reactivity of the pyridinium ring towards nucleophiles opens up the possibility of using this compound and its analogues as probes in chemical biology and chemo-proteomics. nih.gov These techniques aim to identify and characterize the interactions between small molecules and proteins in complex biological systems.

A pyridinium-based probe could be designed to react with specific amino acid residues on proteins, allowing for the selective labeling and identification of these proteins. The phenylethyl group could be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to facilitate detection and enrichment.

The integration of this compound into chemo-proteomic profiling methodologies is a largely unexplored but potentially fruitful area of research. Future work could involve the synthesis of a library of pyridinium-based probes with different reactive groups and reporter tags, and their application to study a variety of biological processes.

Table 2: Potential Applications in Chemo-proteomic Profiling

| Application | Probe Design Feature | Target Residue |

| Protein Labeling | Electrophilic pyridinium ring | Nucleophilic amino acids (e.g., Cysteine, Lysine) |

| Activity-Based Protein Profiling | Incorporation of a reactive "warhead" | Active site residues of enzymes |

| Target Identification | Attachment of an affinity tag (e.g., biotin) | Specific protein targets of a drug candidate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-Phenylethyl)pyridin-1-ium bromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyridine and phenethyl bromide. Optimization often involves solvent selection (e.g., acetonitrile for high polarity) and base addition (e.g., K₂CO₃ to neutralize HBr byproducts). For example, refluxing in acetonitrile with K₂CO₃ (2 equiv.) yielded 78% in a related pyridinium salt synthesis . Reaction time, temperature, and stoichiometry should be systematically varied using design-of-experiment (DoE) approaches to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/FTIR/Raman : Confirm the absence of unreacted pyridine (δ ~8.5 ppm in ¹H NMR) and verify quaternization via shifts in aromatic protons.

- X-ray crystallography : Resolve the crystal structure to validate the cationic pyridinium core and bromide counterion. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- HRMS : Ensure molecular ion ([M]⁺) matches the theoretical mass (e.g., C₁₃H₁₄NBr⁺ = 264.03 g/mol).

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in oxidative C–C bond cleavage reactions?

- Methodological Answer : Kinetic studies (e.g., varying substrate concentrations) and isotopic labeling (e.g., ¹³C tracing) can identify rate-determining steps. For example, in benzoylation reactions, the bromide may act as a leaving group, facilitating nucleophilic attack. DFT calculations can model transition states to confirm proposed pathways .

Q. What strategies address contradictions in crystallographic data refinement for pyridinium salts?

- Methodological Answer : Discrepancies in thermal parameters or residual electron density may arise from disorder or twinning. Use SHELXD/SHELXE for phase refinement and Olex2 for visualization. If twinning is suspected (e.g., in high-symmetry space groups), apply the TwinRotMat tool in PLATON .

Q. How do structural modifications of pyridinium bromides influence their efficacy as corrosion inhibitors?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization tests in corrosive media (e.g., 3.5% NaCl) quantify inhibition efficiency. Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with adsorption energy using Langmuir isotherm models. Pyridinium salts with hydrophobic alkyl chains show enhanced surface coverage .

Q. Can this compound be tailored for biomedical applications, such as photodynamic therapy (PDT)?

- Methodological Answer : Modify the phenethyl group with AIE (aggregation-induced emission) motifs (e.g., tetraphenylethene) to enhance photosensitizer activity. Evaluate singlet oxygen (¹O₂) generation using SOSG assays and validate biocompatibility via in vitro cytotoxicity tests (e.g., MTT assay on mammalian cells) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess solvent effects on pyridinium salt reactivity?

- Methodological Answer : Use a solvent polarity index (e.g., ET(30)) to select solvents (e.g., DMSO vs. toluene). Monitor reaction progress via inline FTIR or HPLC. For example, polar aprotic solvents stabilize ionic intermediates, accelerating quaternization .

Q. What computational tools are recommended for predicting the physicochemical properties of pyridinium bromides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.